(2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine

描述

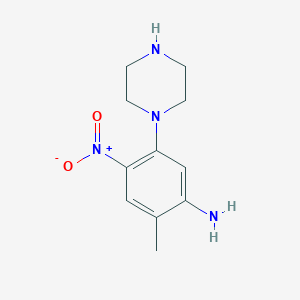

(2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine is a nitro-substituted aromatic amine featuring a piperazine ring linked to a phenyl group. Its molecular structure includes:

- A benzene ring substituted with: A methyl group at position 2 (ortho to the nitro group). A nitro group (-NO₂) at position 4 (para to the piperazine moiety). A piperazine ring at position 5.

- The primary amine (-NH₂) is positioned at the para site relative to the nitro group.

Its reactivity and physicochemical properties are influenced by electron-withdrawing (nitro) and electron-donating (piperazine) substituents .

属性

IUPAC Name |

2-methyl-4-nitro-5-piperazin-1-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-8-6-11(15(16)17)10(7-9(8)12)14-4-2-13-3-5-14/h6-7,13H,2-5,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGACZJWYUFXDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)N2CCNCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-methyl-5-aminophenol to form 2-methyl-4-nitro-5-aminophenol, which is then reacted with piperazine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for (2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, high yield, and purity.

化学反应分析

Types of Reactions

(2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted derivatives depending on the reagent used.

科学研究应用

(2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine, also known as C11H16N4O2, is a chemical compound with a variety of applications in scientific research . Its diverse uses stem from its unique chemical structure and properties .

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block in the synthesis of complex molecules.

- It is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

- It is a key component in creating polymers with specific properties.

Biology

- It is investigated as a biochemical probe.

- Nitroimidazoles, a class of compounds this compound belongs to, have been studied as molecular probes because they diffuse freely in the body and are irreversibly trapped by nucleophilic covalent binding to proteins in low oxygen environments .

Medicine

- It is explored for its pharmacological properties, including potential use as an acetylcholinesterase inhibitor for treating neurodegenerative diseases.

- 4-Nitroimidazoles derivatives have been studied as radiopharmaceuticals for probing tumor hypoxia and in therapeutic treatment, antifertility potential, and anti-tubercular profile .

- Novel series of N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives were synthesized as β-secretase (BACE1) inhibitors .

- Some derivatives demonstrated good inhibitory activity on Aβ production in N2a-APPswe cells at 5 and 10 µM .

Industry

- It is utilized in the development of new materials and chemical processes.

- It is a component in the creation of advanced coatings with enhanced resistance to corrosion, wear, and chemical attack.

作用机制

The mechanism of action of (2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The piperazine moiety is known to interact with various biological targets, which may contribute to the compound’s activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Nitro Groups

The following compounds share key structural motifs with (2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine, enabling comparative analysis:

Key Differences and Implications:

Core Aromatic System :

- The target compound uses a benzene ring , whereas analogues like the pyrimidine (C₁₃H₂₂ClN₆S) and pyridine (C₁₂H₂₀N₄) derivatives employ nitrogen-containing heterocycles. Heterocycles often improve solubility and binding affinity in biological systems .

- The nitro group in the target compound is absent in the pyridine derivative, reducing electron-withdrawing effects but increasing basicity .

Substituent Effects: Chlorine vs. Piperazine Modifications: Ethylpiperazine (C₁₂H₂₀N₄) increases steric bulk and basicity compared to the unsubstituted piperazine in the target compound, affecting pharmacokinetics .

Functional Group Impact on Physicochemical Properties

- Nitro Group :

- Piperazine Ring :

生物活性

Overview

(2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine, with the molecular formula CHNO, is an organic compound notable for its structural features, including a piperazine ring, a nitro group, and an amine group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry for its potential biological activities and applications in drug development.

The synthesis of this compound typically involves the nitration of 2-methyl-5-aminophenol, followed by a reaction with piperazine. The compound can undergo various chemical reactions, including oxidation and reduction, which can modify its functional groups and potentially affect its biological activity.

The exact mechanism of action for this compound is not thoroughly documented; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The piperazine moiety is known for its diverse biological interactions, which may contribute to the compound's pharmacological effects.

Biological Activity

Research indicates that compounds containing piperazine derivatives often exhibit a range of biological activities, including:

- Antimicrobial Activity : Piperazine derivatives have been shown to inhibit bacterial growth and possess antifungal properties.

- Cardiovascular Effects : Certain studies suggest that related compounds can produce inotropic effects on cardiac tissues, indicating potential applications in cardiovascular therapeutics .

- Neuropharmacological Effects : Some piperazine derivatives have been investigated for their ability to inhibit acetylcholinesterase, suggesting potential use in treating neurodegenerative diseases like Alzheimer's .

Study 1: Antimicrobial Activity

A study evaluating various piperazine derivatives found that this compound demonstrated significant antimicrobial activity against several bacterial strains. The compound was effective at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Study 2: Inotropic Effects

In vitro experiments using isolated rat hearts showed that this compound could enhance cardiac contractility. Comparative analysis indicated that its potency was comparable to other known cardiac agents, highlighting its therapeutic potential in heart failure management .

Study 3: Neuropharmacological Evaluation

A molecular docking study revealed that this compound binds effectively to the active site of acetylcholinesterase. This interaction suggests that the compound could be developed as a treatment option for cognitive disorders by inhibiting enzyme activity associated with neurotransmission .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Piperazine | Antidepressant, anxiolytic | Basic structure with diverse modifications |

| 2-Methyl-5-nitroaniline | Precursor in synthesis | Nitro group enhances reactivity |

| 4-Nitroaniline | Antimicrobial | Commonly used as a dye and in pharmaceuticals |

The unique combination of functional groups in this compound provides it with distinct chemical reactivity and potential biological activity compared to similar compounds.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of (2-Methyl-4-nitro-5-piperazin-1-ylphenyl)amine to improve yield and purity?

- Methodological Answer :

- Step 1 : Follow multi-step synthetic routes from structurally similar compounds, such as the synthesis of piperazine-containing cyclohexylamines in . Use dibenzyl intermediates and catalytic hydrogenation for deprotection .

- Step 2 : Monitor reaction progress via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, MS (ESI +) can confirm molecular ion peaks (e.g., m/z 198 [M + H]+), while ¹H NMR (300 MHz, MeOD) resolves stereochemistry and substituent positions .

- Step 3 : Optimize reaction conditions (solvent, temperature, catalyst) using Design of Experiments (DoE) to minimize byproducts. Reference the iterative approach in for analogous compounds .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- Primary Techniques :

- MS (ESI +) : Confirm molecular weight and fragmentation patterns (e.g., m/z 452 [M + H]+ for a related spiro compound) .

- ¹H/¹³C NMR : Assign peaks using splitting patterns (e.g., δ 8.64 ppm for aromatic protons) and coupling constants (e.g., J = 13.2 Hz for axial-equatorial interactions in piperazine derivatives) .

- Supplementary Data : Use high-resolution MS (HRMS) for exact mass validation and X-ray crystallography for absolute configuration determination (as in for pyrazole derivatives) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity or selectivity?

- Methodological Answer :

- Step 1 : Perform in silico docking studies to predict interactions with biological targets (e.g., enzymes or receptors). Use software like AutoDock Vina, referencing the pharmacophore model for piperazine-containing compounds in .

- Step 2 : Synthesize derivatives with variations in the nitro group (e.g., reduction to amine) or piperazine substituents (e.g., methyl to cyclopropylmethyl). Compare bioactivity using assays like enzyme inhibition or cell viability tests .

- Step 3 : Analyze structure-activity relationships (SAR) using multivariate regression models to identify critical substituents. For example, shows that stereochemistry (1R,4R vs. 1S,4S) impacts binding affinity .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Methodological Answer :

- Framework : Adopt the INCHEMBIOL project’s approach ():

- Phase 1 : Determine physical-chemical properties (log P, pKa) via shake-flask experiments and computational tools (e.g., EPI Suite).

- Phase 2 : Assess biodegradation using OECD 301F tests and photolysis under simulated sunlight.

- Phase 3 : Model distribution in soil-water systems using fugacity models (e.g., EQC Level III) .

- Data Integration : Use LC-MS/MS to quantify environmental concentrations and metabonomics to identify transformation products (similar to ’s metabolite identification) .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Step 1 : Validate purity via HPLC (>95%) and elemental analysis.

- Step 2 : Reconcile NMR discrepancies by comparing solvent effects (e.g., DMSO vs. MeOD) and temperature-dependent spectra (e.g., ’s 300 MHz NMR in MeOD) .

- Step 3 : Employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals, as demonstrated in for pyrazole-amine derivatives .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

- Methodological Answer :

- Framework 1 : Apply frontier molecular orbital (FMO) theory to predict sites of electrophilic/nucleophilic attack. Use computational tools (Gaussian, ORCA) to calculate HOMO/LUMO energies .

- Framework 2 : Link kinetic studies (e.g., Arrhenius plots) to transition state theory (TST) for nitro-group reduction pathways. Reference ’s emphasis on theory-driven environmental reactivity .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。